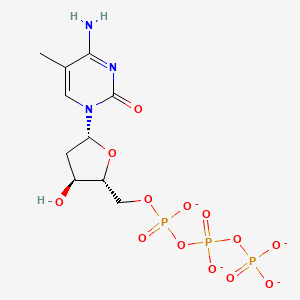

5-methyl-dCTP(4-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

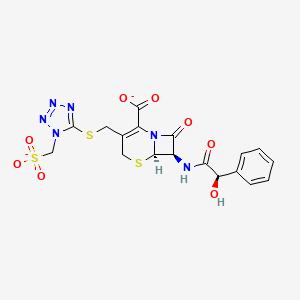

5-methyl-dCTP(4-) is the 2'-deoxyribonucleoside triphosphate oxoanion that is 5-methyl-dCTP protonated to pH 7.3. It is a conjugate base of a 5-methyl-dCTP.

Aplicaciones Científicas De Investigación

Enzymatic Activity and DNA Integrity

The enzyme DCTPP1 (dCTP pyrophosphatase 1) plays a significant role in maintaining the balance of the dCTP pool and the metabolism of deoxycytidine analogues like 5-methyl-dCTP, contributing to the preservation of genome integrity. This enzymatic activity is critical in human cells for the homeostasis and cleansing of the dNTP pool, affecting nuclear and mitochondrial genomes' genetic stability (Requena et al., 2014).

Enhancing Substrate Activity in DNA Polymerase

5-Methyldeoxycytidine has been shown to enhance the substrate activity of DNA polymerase. This feature might be potentially useful in DNA methylation analysis, indicating a crucial role in understanding and utilizing DNA methylation patterns for biological and medical applications (Tian et al., 2013).

DNA Methylation and Cloning Efficiency

Alterations in the DNA methylation status of donor cells, regulated by compounds like 5-methyl-dCTP, significantly influence the early development of porcine cloned embryos. This implies the importance of 5-methyl-dCTP in nuclear reprogramming and its potential impact on cloning efficiency and genetic stability (Huan et al., 2015).

Specificity in Enzymatic Substrate Processing

Orf135 from Escherichia coli, a Nudix hydrolase, exhibits high specificity for pyrimidine (deoxy)nucleoside triphosphates, including 5-methyl-dCTP. This specificity may indicate a significant role in pyrimidine biosynthesis, lipid biosynthesis, and controlling cellular levels of 5-methyl-dCTP, highlighting its importance in various metabolic pathways (O'handley et al., 2001).

Involvement in Cancer Cell Growth and Stemness

Human dCTP pyrophosphatase 1 has been found to modulate the concentration of intracellular 5-methyl-dCTP, affecting global methylation and contributing to phenomena like hypomethylation related to cancer cell growth and stemness maintenance. This underlines its potential as a target for understanding and treating cancer (Song et al., 2015).

Propiedades

Fórmula molecular |

C10H14N3O13P3-4 |

|---|---|

Peso molecular |

477.15 g/mol |

Nombre IUPAC |

[[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H18N3O13P3/c1-5-3-13(10(15)12-9(5)11)8-2-6(14)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18/h3,6-8,14H,2,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/p-4/t6-,7+,8+/m0/s1 |

Clave InChI |

NGYHUCPPLJOZIX-XLPZGREQSA-J |

SMILES isomérico |

CC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

SMILES canónico |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]pentanoate](/img/structure/B1261472.png)

![4-methyl-7-[(2R,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1261475.png)